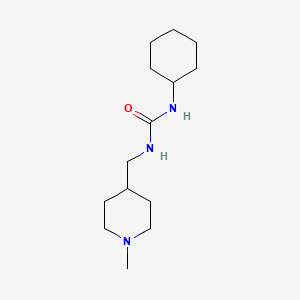

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as CPPU, and it has been widely used in scientific research due to its unique properties. CPPU is a plant growth regulator that promotes cell division and elongation, enhances fruit set and improves fruit quality. CPPU is also used in the research of cancer, diabetes, and Alzheimer's disease.

Applications De Recherche Scientifique

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Research into flexible urea derivatives, such as those incorporating cyclohexyl groups, has shown promise in the development of novel acetylcholinesterase inhibitors. These compounds are designed to optimize spacer length and conformational flexibility, achieving high inhibitory activities through efficient interaction with enzyme binding sites. The incorporation of cyclohexyl groups has demonstrated that an aromatic residue is not a prerequisite for activity, suggesting potential applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Cyclohexyl Isocyanide in the Synthesis of Ureas

Another study focused on the synthesis of ureas involving cyclohexyl or benzyl isocyanide, leading to the discovery of new classes of pseudopeptidic [1,2,4]triazines. These compounds, composed of two different amino acids bonded through a urea moiety, highlight the versatility of cyclohexyl-containing ureas in creating complex molecular structures with potential biological activities (Sañudo et al., 2006).

Inhibitors of Soluble Epoxide Hydrolase

Cyclohexyl-containing ureas have also been investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Compounds with a cyclohexyl moiety have shown substantial improvements in pharmacokinetic parameters over previous inhibitors, indicating their potential in treating inflammatory pain and other conditions (Rose et al., 2010).

Synthesis and Structural Studies

The structural characterization of cyclohexyl-containing compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, provides insights into their three-dimensional configurations. These studies are crucial for understanding the interactions of such compounds with biological targets and for designing molecules with improved efficacy and selectivity (Smith et al., 1978).

Mécanisme D'action

Target of Action

The primary target of this compound is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

This compound acts as an antagonist at the 5-HT6 receptor This action blocks the receptors and prevents the binding of other agonists .

Biochemical Pathways

The antagonism of the 5-HT6 receptor has been found to increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . This suggests that the compound could potentially provide effective treatment towards cognitive dysfunction associated with disorders like Alzheimer’s disease .

Pharmacokinetics

It’s important to note that a good pharmacokinetic profile implies favorable absorption and distribution, minimal unwanted side effects, and efficient excretion, which can contribute to the compound’s bioavailability .

Result of Action

The result of the compound’s action is an improvement in cognitive function in numerous animal models . This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGFPCVSJJBVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)

![S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2361291.png)

![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)

![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)